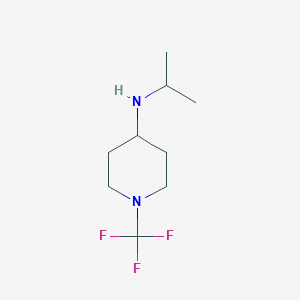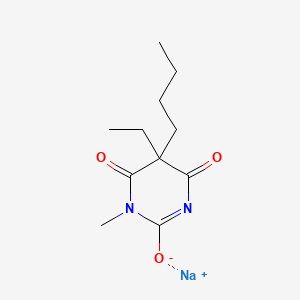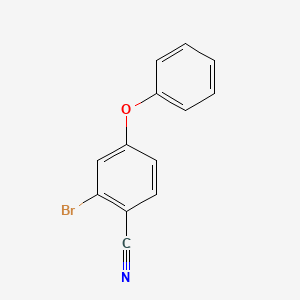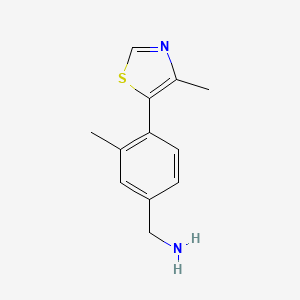
N-isopropyl-1-(trifluoromethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry, where they are used as building blocks for the synthesis of various drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(trifluoromethyl)piperidin-4-amine typically involves the condensation of appropriate amines with aldehydes or ketones, followed by the reduction of the imine group. . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and selectivity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-1-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-isopropyl-1-(trifluoromethyl)piperidin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-isopropyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: This compound shares a similar piperidine structure with a trifluoromethyl group but differs in the presence of a benzyl group.
4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, but with a pyridine ring instead of a piperidine ring.
Uniqueness
N-isopropyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17F3N2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
N-propan-2-yl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)13-8-3-5-14(6-4-8)9(10,11)12/h7-8,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
BBCBHOKFJBPEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCN(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)

![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)







